molecular formula C10H15NO B144804 1-[(2R)-2-Ethynylazepan-1-yl]ethanone CAS No. 128960-05-4

1-[(2R)-2-Ethynylazepan-1-yl]ethanone

Cat. No.: B144804
CAS No.: 128960-05-4
M. Wt: 165.23 g/mol
InChI Key: ZCWSFIIJZBUQQQ-JTQLQIEISA-N
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Description

1-[(2R)-2-Ethynylazepan-1-yl]ethanone is a chiral ketone derivative featuring a seven-membered azepane ring substituted with an ethynyl group at the (2R)-position and an acetyl moiety. The ethynyl group enhances rigidity, while the azepane ring may influence solubility and conformational flexibility compared to smaller cyclic amines.

Properties

CAS No.

128960-05-4

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-[(2R)-2-ethynylazepan-1-yl]ethanone

InChI

InChI=1S/C10H15NO/c1-3-10-7-5-4-6-8-11(10)9(2)12/h1,10H,4-8H2,2H3/t10-/m0/s1

InChI Key

ZCWSFIIJZBUQQQ-JTQLQIEISA-N

SMILES

CC(=O)N1CCCCCC1C#C

Isomeric SMILES

CC(=O)N1CCCCC[C@@H]1C#C

Canonical SMILES

CC(=O)N1CCCCCC1C#C

Synonyms

1H-Azepine, 1-acetyl-2-ethynylhexahydro-, (R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

  • 1-[(2R)-2-Ethynylazepan-1-yl]ethanone: Contains a saturated azepane ring with an ethynyl substituent and acetyl group. Chirality at the 2-position may affect binding to biological targets.
  • 1-(6-Bromo-3-pyridyl)ethanone (Compound 3, ): Aromatic pyridyl ring with bromine at the 6-position; lacks cyclic amine groups.
  • 1-(3-Bromophenyl)ethanone (Compound 4, ): Simple brominated aromatic ethanone; planar structure contrasts with the azepane’s three-dimensionality.
  • 1-(Biphenyl)ethanone derivatives (Compound 5, ): Synthesized via Suzuki coupling, featuring extended aromatic systems.

Research Findings and Gaps

  • Activity Data : Compounds 3 and 4 were intermediates in antiparasitic drug development, but their specific activity against Haemonchus contortus remains unquantified . The target compound’s biological activity is unexplored.
  • Safety Profiles: 1-(2-Amino-6-nitrophenyl)ethanone () lacks classified hazards but requires precautions due to unstudied toxicology . By analogy, the target compound’s safety profile is likely undefined.
  • Synthetic Challenges: The azepane ring’s synthesis may require advanced stereochemical control compared to aromatic ethanones, which are more straightforward to functionalize.

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